molecular formula C6H14N2O B567198 trans-1-Methyl-4-(methylamino)-3-pyrrolidinol CAS No. 1212336-60-1

trans-1-Methyl-4-(methylamino)-3-pyrrolidinol

Cat. No.: B567198
CAS No.: 1212336-60-1
M. Wt: 130.191
InChI Key: LVTBOQOSSIBUCD-WDSKDSINSA-N
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Description

trans-1-Methyl-4-(methylamino)-3-pyrrolidinol: is a heterocyclic compound with the molecular formula C₆H₁₄N₂O It is a derivative of pyrrolidine, featuring a methyl group and a methylamino group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available pyrrolidine.

    Methylation: The pyrrolidine undergoes methylation to introduce the methyl group at the 1-position.

    Amination: The methylated pyrrolidine is then subjected to amination to introduce the methylamino group at the 4-position.

    Hydroxylation: Finally, the compound is hydroxylated at the 3-position to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and quantity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-1-Methyl-4-(methylamino)-3-pyrrolidinol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

Industry:

  • Utilized in the production of specialty chemicals and fine chemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    trans-1-Methyl-4-(dimethylamino)-3-pyrrolidinol: Similar structure but with an additional methyl group on the amino group.

    trans-1-Methyl-4-(ethylamino)-3-pyrrolidinol: Similar structure but with an ethyl group instead of a methyl group on the amino group.

Uniqueness:

  • The presence of both a methyl group and a methylamino group in trans-1-Methyl-4-(methylamino)-3-pyrrolidinol provides unique steric and electronic properties.
  • Its specific substitution pattern allows for distinct reactivity and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

(3S,4S)-1-methyl-4-(methylamino)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-7-5-3-8(2)4-6(5)9/h5-7,9H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTBOQOSSIBUCD-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(CC1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CN(C[C@@H]1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212336-60-1
Record name rac-(3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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